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molecular formula C6H5ClFN B1293833 2-Chloro-3-fluoroaniline CAS No. 21397-08-0

2-Chloro-3-fluoroaniline

Cat. No. B1293833
M. Wt: 145.56 g/mol
InChI Key: FJKIADFDXOCBRV-UHFFFAOYSA-N
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Patent
US06680317B2

Procedure details

To a solution of 2-chloro-3-fluorobenzoic acid (4 g, 23 mmol) in CHCl3 (50 mL), sulfonic acid (64 mL) was added and then sodium azide (2.62 g, 1.75 mmol) was added by portion. After addition, the reaction mixture was stirred at 50° C. for 16 hours. The solvent was evaporated and basicified with ammonium hydroxide at ice-bath. Then was extracted with ethyl acetate (3×). The combine organic phase was dried and conc. to give the desired product (2.61 g, 78%). LC-MS m/z 146.2 (M+).
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
sulfonic acid
Quantity
64 mL
Type
solvent
Reaction Step One
Quantity
2.62 g
Type
reactant
Reaction Step Two
Yield
78%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:10]([F:11])=[CH:9][CH:8]=[CH:7][C:3]=1C(O)=O.[N-:12]=[N+]=[N-].[Na+]>C(Cl)(Cl)Cl>[Cl:1][C:2]1[C:10]([F:11])=[CH:9][CH:8]=[CH:7][C:3]=1[NH2:12] |f:1.2|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=CC=C1F
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
sulfonic acid
Quantity
64 mL
Type
solvent
Smiles
Step Two
Name
Quantity
2.62 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 50° C. for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
basicified with ammonium hydroxide at ice-bath
EXTRACTION
Type
EXTRACTION
Details
Then was extracted with ethyl acetate (3×)
CUSTOM
Type
CUSTOM
Details
The combine organic phase was dried

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
ClC1=C(N)C=CC=C1F
Measurements
Type Value Analysis
AMOUNT: MASS 2.61 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 1024.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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